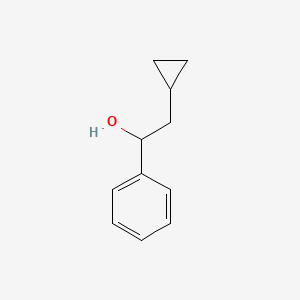
2-Cyclopropyl-1-phenyl-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1-phenyl-1-ethanol is a chemical compound with the InChI code 1S/C11H14O/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2 . It is one of the key precursors for the synthesis of fullerene-fused isochroman derivatives via palladium-catalyzed hydroxyl-directed cyclization .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclopropyl group, a phenyl group, and an ethanol group . Cycloalkanes like cyclopropyl are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring . The ethanol group consists of a carbon chain with a hydroxyl (OH) group attached .Aplicaciones Científicas De Investigación
Controlled Release of Bioactives
2-Cyclopropyl-1-phenyl-1-ethanol, known for its bacteriostatic and antifungal properties, has been used in the development of chitosan films. These films incorporate β-cyclodextrin inclusion complexes for controlled release of bioactives. The use of β-cyclodextrin enhances the retention of 2-phenyl ethanol in these films, demonstrating its potential in sustained release applications (Zarandona et al., 2020).
Stereoselective Synthesis
The compound has been utilized in the stereoselective synthesis of 1,3-disubstituted phthalans. This process involves the cyclization of enantiomers of the compound, yielding phthalans with moderate-to-high enantiomeric purity (Shishkina et al., 2016).
Molecular Structure Analysis
Research on the molecular structure of 1-phenyl-2-(2-pyridyl)ethanol, derived from this compound, has been conducted. This includes studies on its crystallization and the formation of hydrogen bonds, which is critical for understanding its stability and reactivity (Percino et al., 2015).
Biosynthesis in Biocatalysis
The compound has also been studied in the context of biosynthesis, particularly in the production of chiral intermediates using fungal isolates as biocatalysts. This research offers insights into medium engineering strategies to enhance productivity in biocatalysis (Xiong et al., 2021).
Hydrogen Borrowing Catalysis
It plays a role in hydrogen borrowing catalysis, particularly in the formation of α-branched ketones. This catalysis is crucial for synthesizing carboxylic acid derivatives and functionalized branched ketone products (Frost et al., 2015).
Hydrogenation in Green Chemistry
The compound is involved in the hydrogenation of styrene oxide to 2-phenyl ethanol, showcasing its application in green chemistry. This process, conducted in supercritical carbon dioxide, emphasizes cleaner and more environmentally friendly methods of chemical synthesis (Yadav & Lawate, 2011).
Mecanismo De Acción
Target of Action
Based on its structure, it can be inferred that it may interact with enzymes or receptors that have affinity for cyclopropyl and phenyl groups .
Mode of Action
The cyclopropyl group may undergo ring-opening reactions, assisted by an enzymatic nucleophile . The phenyl group, being aromatic, can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions .
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biochemical reactions, including ring-opening reactions . The phenyl group can also participate in various biochemical pathways, particularly those involving aromatic compounds .
Pharmacokinetics
Similar compounds are generally absorbed well in the body, distributed throughout the tissues, metabolized primarily in the liver, and excreted via the kidneys . The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of transporters .
Result of Action
Based on its structure, it can be hypothesized that it may cause changes in the activity of target enzymes or receptors, leading to downstream effects on cellular functions .
Action Environment
The action, efficacy, and stability of 2-Cyclopropyl-1-phenyl-1-ethanol can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with the compound. For instance, the cyclopropyl group’s reactivity can be influenced by the pH of the environment .
Propiedades
IUPAC Name |
2-cyclopropyl-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTROJXTZMNIZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2898019.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2898021.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2898024.png)
![ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2898025.png)
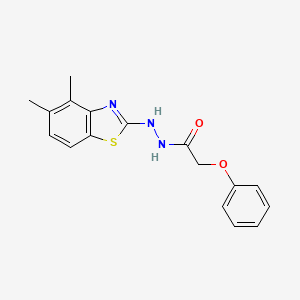
![[2-(Methoxymethyl)oxan-2-yl]methanamine](/img/structure/B2898030.png)
![5-Azaspiro[3.5]nonan-8-amine dihydrochloride](/img/structure/B2898032.png)
![1-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2898033.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2898034.png)
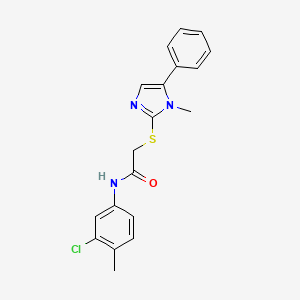
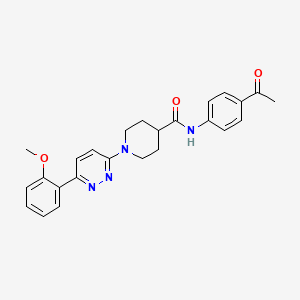
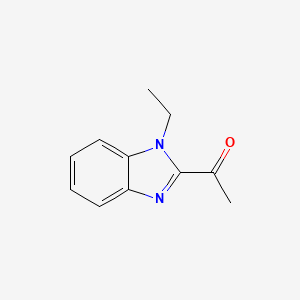
![3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2898041.png)
![4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine](/img/structure/B2898042.png)